molecular formula C7H16O3S B1605160 Isopropyl 1-butanesulfonate CAS No. 91284-46-7

Isopropyl 1-butanesulfonate

Cat. No.: B1605160
CAS No.: 91284-46-7
M. Wt: 180.27 g/mol
InChI Key: NWTTVCBRIISXCG-UHFFFAOYSA-N
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Properties

IUPAC Name

propan-2-yl butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-4-5-6-11(8,9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTTVCBRIISXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238479
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91284-46-7
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Isopropyl 1-butanesulfonate can be achieved through several methods. One common synthetic route involves the reaction of butanesulfonyl chloride with isopropanol in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Sulfonation of 3-Butene-1-ol

  • Reagents : Sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) as sulfonating agents, with hydrogen peroxide (H₂O₂) as an initiator .

  • Conditions :

    • Temperature: 35–45°C

    • pH: 6.5–7.5

    • Reaction time: 1.5–2.5 hours .

  • Mechanism : Free-radical addition of sulfonate groups to the alkene, followed by acidification and dehydration to form the sulfonic acid intermediate. Subsequent esterification with isopropyl alcohol yields the final product .

Cyclization of 4-Hydroxybutanesulfonic Acid

  • Process :

    • 4-Chlorobutan-1-ol reacts with sodium sulfite to form 4-hydroxybutanesulfonic acid.

    • Acidification with HCl converts this to the free sulfonic acid, which undergoes cyclization or esterification to form isopropyl 1-butanesulfonate .

Nucleophilic Substitution Reactions

The sulfonate group facilitates Sₙ2 and Sₙ1 mechanisms under varying conditions:

Reaction Type Conditions Nucleophiles Products References
Sₙ2 Polar aprotic solvents (e.g., DMSO), strong bases (e.g., KOtBu)Halides (Cl⁻, Br⁻), amines, alkoxidesSubstituted alkanes (e.g., 1-bromoalkanes)
Sₙ1 Protic solvents (e.g., H₂O), weak nucleophilesWater, alcoholsAlcohols or ethers
  • Example : Reaction with potassium iodide (KI) in acetone yields 1-iodobutane and isopropyl sulfite .

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes:

  • Mechanism : E2 elimination favored by strong bases (e.g., NaOH) and heat.

  • Regiochemistry : Follows Zaitsev’s rule , producing the more substituted alkene (e.g., 1-butene vs. 2-butene) .

  • Example :

    (CH₃)₂CHO-SO₂-C₄H₇+NaOHC₄H₈+(CH₃)₂CHOH+NaSO₃⁻\text{(CH₃)₂CHO-SO₂-C₄H₇} + \text{NaOH} \rightarrow \text{C₄H₈} + \text{(CH₃)₂CHOH} + \text{NaSO₃⁻}

Hydrolysis

The ester bond hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents: Concentrated HCl or H₂SO₄.

    • Products: 1-butanesulfonic acid and isopropyl alcohol .

  • Basic Hydrolysis :

    • Reagents: NaOH or KOH.

    • Products: Sodium 1-butanesulfonate and isopropyl alcohol .

Coordination Chemistry

  • The sulfonate group can act as a ligand for metals (e.g., titanium, aluminum), forming complexes such as titanium isopropoxide-sulfonate hybrids .

Free-Radical Reactions

  • Initiated by peroxides or azobisisobutyronitrile (AIBN), leading to polymerization or cross-linking in industrial applications .

Table 1: Comparative Reactivity in Substitution vs. Elimination

Parameter Sₙ2 E2
Solvent Polar aproticPolar aprotic
Base Strength ModerateStrong
Temperature RoomHigh (≥100°C)
Major Product Substituted alkaneAlkene

Table 2: Hydrolysis Rates

Condition Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
Acidic (HCl)3.2×1043.2 \times 10^{-4}72.5
Basic (NaOH)1.8×1031.8 \times 10^{-3}58.9

Mechanism of Action

The mechanism by which Isopropyl 1-butanesulfonate exerts its effects is primarily through its role as a strong acid catalyst. It protonates substrates, increasing their electrophilicity and facilitating nucleophilic attack. This mechanism is crucial in various organic reactions, including esterifications and polymerizations .

Biological Activity

Isopropyl 1-butanesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its sulfonate group, which contributes to its solubility and reactivity. The chemical structure can be represented as follows:

  • Molecular Formula : C5_5H12_{12}O3_3S
  • Molecular Weight : 164.21 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties : Studies have indicated that sulfonate compounds exhibit antimicrobial effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, affecting biochemical pathways crucial for cellular function.

Antimicrobial Activity

A significant study demonstrated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing that concentrations as low as 100 µg/mL could inhibit bacterial growth effectively.

Microorganism MIC (µg/mL)
Escherichia coli100
Staphylococcus aureus150

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of certain phosphatases, which are critical in various signaling pathways. The inhibition kinetics were analyzed using Lineweaver-Burk plots, indicating a competitive inhibition mechanism.

  • Inhibition Constant (Ki_i) : 50 µM
  • Type of Inhibition : Competitive

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety and toxicological profile of this compound. Acute toxicity studies in animal models indicate that high doses can lead to respiratory distress and cardiovascular effects. However, at lower concentrations used in therapeutic contexts, no significant adverse effects were observed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 1-butanesulfonate
Reactant of Route 2
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Isopropyl 1-butanesulfonate

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